1H-1,2,3-Triazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-2-1-4-6-5-2/h1H,(H3,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIAIROWMJGMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485415 | |
| Record name | 4-amino-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30132-90-2 | |
| Record name | 4-amino-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,2,3-Triazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1h 1,2,3 Triazol 4 Amine and Its Derivatives
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful tool for the synthesis of 1,2,3-triazoles, involving the reaction of an azide (B81097) with a terminal alkyne to exclusively form the 1,4-disubstituted regioisomer. nih.gov This method stands in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.gov
Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
The hallmark of the CuAAC reaction is its exceptional regioselectivity, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org This specificity is a direct result of the copper catalyst's role in the reaction mechanism. The reaction is highly efficient, often achieving high purity products with greater than 95% conversion. The versatility of the CuAAC has been demonstrated in the synthesis of a wide array of 1,4-disubstituted 1,2,3-triazoles, including those with sensitive functional groups, and has been adapted for various applications, including the synthesis of complex molecules and polymers. researchgate.netnih.gov Microwave-assisted synthesis has also been shown to significantly reduce reaction times from hours to minutes while maintaining high yields and regioselectivity. acs.org
Recent advancements have also explored copper-free catalytic systems, such as those based on ruthenium for the synthesis of 1,5-disubstituted triazoles, and even metal-free methods under microwave irradiation for specific derivatives. researchgate.netbohrium.com However, the copper-catalyzed approach remains the most widely used for preparing 1,4-disubstituted triazoles.
Reaction Conditions and Optimization for CuAAC
The success of the CuAAC reaction is dependent on several key parameters, including the choice of catalyst system, solvent, and temperature. Optimization of these conditions is crucial for achieving high yields and purity.
A variety of copper sources can be employed for the CuAAC reaction. While Cu(I) is the active catalytic species, it is susceptible to oxidation. nih.gov Therefore, a common and highly effective strategy involves the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or copper(II) acetate (B1210297) (Cu(OAc)₂), using a reducing agent like sodium ascorbate (B8700270). nih.govacs.orgbeilstein-journals.org This method is convenient and widely adopted for preparative synthesis. nih.gov
Direct sources of Cu(I), such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), are also frequently used, often in organic solvents. beilstein-journals.orgacs.org The solubility and stability of the Cu(I) species can be enhanced by the addition of ligands, such as phosphines or nitrogen-based ligands like tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA). nih.govorgsyn.org These ligands can also accelerate the reaction rate. acs.org
Table 1: Common Catalyst Systems for CuAAC
| Copper Source | Reducing Agent/Ligand | Typical Solvents | Key Features |
| CuSO₄·5H₂O | Sodium Ascorbate | Water, t-BuOH/H₂O, DMF/H₂O | In situ generation of Cu(I), robust, widely used. acs.orgbeilstein-journals.orgbeilstein-journals.org |
| Cu(OAc)₂ | Sodium Ascorbate | H₂O/t-BuOH, CH₂Cl₂/H₂O | Effective for in situ Cu(I) generation. beilstein-journals.orgbeilstein-journals.org |
| CuI | None or with ligands (e.g., DIPEA, (PhS)₂) | THF, CH₃CN, Toluene (B28343), H₂O | Direct use of Cu(I), often requires a base or ligand. beilstein-journals.orgscielo.org.mx |
| CuBr(PPh₃)₃ | None | Organic Solvents | Pre-formed, stable Cu(I) complex. acs.org |
| Cu(0) (nanoparticles, wire) | In the presence or absence of Cu(II) | Aqueous media | Heterogeneous catalysis, reusable. researchgate.net |
The CuAAC reaction is remarkably versatile in its choice of solvent. It can be performed in a wide range of solvents, including water, organic solvents, and mixtures thereof. acs.org Aqueous systems, often using a mixture of water and a co-solvent like tert-butanol (B103910) (t-BuOH) or dichloromethane (B109758) (CH₂Cl₂), are considered "green" and are highly effective, especially when using the CuSO₄/sodium ascorbate catalyst system. beilstein-journals.orgresearchgate.netconsensus.app The use of a CH₂Cl₂/H₂O biphasic system has been shown to increase reaction rates and provide excellent yields. researchgate.net
Organic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), and toluene are also commonly used, particularly when employing Cu(I) salts like CuI. beilstein-journals.orgacs.org In some cases, deep eutectic solvents (DES) have been developed as a green and reusable catalytic solvent system. consensus.app
Table 2: Solvent Systems in CuAAC Reactions
| Solvent System | Catalyst System | Substrate Scope | Reference |
| H₂O/t-BuOH | CuSO₄/Sodium Ascorbate | Broad | beilstein-journals.org |
| CH₂Cl₂/H₂O | CuSO₄/Sodium Ascorbate | Lipophilic substrates | researchgate.net |
| DMF | CuSO₄/Ascorbic Acid | Porphyrin derivatives | beilstein-journals.org |
| Glycerol | CuI/Et₂NH | Various organic halides and acetylenes | consensus.app |
| Ethanol (B145695)/H₂O | CuI | Various azides and phenylacetylene | acs.org |
Temperature plays a critical role in the CuAAC reaction. While many CuAAC reactions proceed efficiently at room temperature, temperature control can be essential for optimizing yields and minimizing side reactions, particularly with less reactive substrates or when dealing with sensitive functional groups. acs.org For instance, in the synthesis of certain pyrimidine-substituted 1,2,3-triazol-4-amines, controlled temperatures between 0–25°C are used to minimize side reactions.
In some cases, heating the reaction mixture can accelerate the reaction. Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, by rapidly heating the reaction mixture to temperatures around 125°C. acs.org However, for some substrates, lower temperatures are necessary to prevent decomposition or unwanted side reactions. acs.org Conversely, some highly enantioselective CuAAC reactions are carried out at low temperatures, such as 0°C or even -50 to -40°C, to achieve high stereoselectivity. acs.orgnih.gov
Solvent Systems (e.g., Aqueous, Organic)
Mechanism of CuAAC in 1H-1,2,3-Triazol-4-amine Synthesis
The mechanism of the CuAAC reaction is understood to proceed through a catalytic cycle involving several key steps. While the exact nature of the active catalytic species can vary depending on the reaction conditions (mononuclear vs. binuclear copper complexes), a general consensus on the sequence of events exists. acs.orgrsc.org
The catalytic cycle is believed to begin with the coordination of the copper(I) catalyst to the terminal alkyne, forming a π-complex. This coordination increases the acidity of the terminal proton, facilitating its removal by a base (if present) to form a copper acetylide intermediate. orgsyn.orgacs.org
The organic azide then coordinates to the copper acetylide complex. orgsyn.org This is followed by a cyclization step, where the azide attacks the alkyne, leading to the formation of a six-membered copper-containing intermediate (a metallacycle). acs.orgscispace.com This intermediate then undergoes rearrangement and subsequent protonolysis (or reaction with another electrophile) to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, thus completing the catalytic cycle. orgsyn.orgscispace.com Computational studies suggest that the cycloaddition can occur in a single concerted step or a stepwise manner, depending on the specific catalytic system. rsc.orgscispace.com The high regioselectivity for the 1,4-isomer is a direct consequence of this copper-mediated pathway. nih.gov
Alternative Cycloaddition Reactions
While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method, concerns over copper's cytotoxicity have spurred the development of metal-free alternatives. acs.org These reactions, often termed "bioorthogonal," can proceed within complex biological systems without interfering with native processes. thieme-connect.comresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a leading copper-free "click chemistry" reaction for synthesizing 1,2,3-triazoles. thieme-connect.com This method leverages the high reactivity of strained cyclic alkynes, such as cyclooctynes, which react spontaneously with azides to form stable 1,2,3-triazole products. researchgate.netnih.gov The reaction's efficiency stems from the release of ring strain in the cyclic alkyne, which significantly lowers the activation energy required for the cycloaddition, often allowing the reaction to proceed at room temperature. bham.ac.uk
The rate of SPAAC is influenced by the structure of the cyclooctyne (B158145). nih.gov Density functional theory calculations have shown that the rapid reaction rate is attributable to the lower energy needed to distort the azide and the alkyne into the required transition-state geometry. nih.gov Reactivity can be further enhanced by introducing electron-withdrawing groups near the alkyne or by using dibenzoannulated cyclooctynes, which possess increased ring strain. researchgate.net SPAAC is highly valued for its utility in bioconjugation, materials science, and the labeling of biomolecules within living cells. nih.govacs.org
Table 1: Factors Influencing SPAAC Reactivity
| Feature | Description | Impact on Reactivity |
|---|---|---|
| Ring Strain | Use of strained cyclic alkynes (e.g., cyclooctynes, bicyclononynes). nih.gov | Decreases activation energy, allowing for spontaneous reaction at physiological temperatures. bham.ac.uk |
| Electronics | Placement of electron-withdrawing groups adjacent to the alkyne. researchgate.net | Enhances the electrophilicity of the alkyne, accelerating the cycloaddition. |
| Annulation | Fusion of benzene (B151609) rings to the cyclooctyne core (e.g., dibenzocyclooctyne, DBCO). researchgate.net | Increases ring strain due to sp² hybridized carbons, leading to higher reaction rates. researchgate.net |
Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) reactions represent another significant class of metal-free cycloadditions for forming heterocyclic systems. thieme-connect.comresearchgate.net This reaction typically involves the cycloaddition of an electron-poor diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,4-triazine, with a strained, electron-rich dienophile, like a bicyclononyne. nih.govrsc.org The process is a two-step cascade: an initial [4+2] cycloaddition forms a highly strained bicyclic adduct, which then rapidly undergoes a retro-Diels-Alder reaction, releasing a small molecule like nitrogen gas (N₂) to yield the final aromatic product. researchgate.netrsc.org
While many examples involve tetrazines, research has shown that 1,2,4-triazines can also react with strained alkynes at physiological temperatures (37 °C) with rates comparable to some SPAAC reactions. nih.gov This makes SPIEDAC using 1,2,4-triazines a viable alternative for applications where the synthesis of complex tetrazines is a limiting factor. nih.gov The orthogonality of SPIEDAC to other click reactions makes it a powerful tool in chemical biology and materials science. researchgate.netrsc.org
Table 2: Comparison of Diene Reactivity in SPIEDAC
| Diene | Dienophile Example | Conditions | Key Features |
|---|---|---|---|
| 1,2,4,5-Tetrazine | Strained olefins, Bicyclononyne nih.govrsc.org | Room temperature, physiological conditions. | Among the fastest bioorthogonal reactions; widely used in bioconjugation. nih.gov |
| 1,2,4-Triazine | Bicyclononyne nih.gov | 37 °C nih.gov | Provides an alternative to tetrazines; synthesis of triazine precursors can be more straightforward. nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Cyclocondensation Reactions
Cyclocondensation reactions provide direct routes to the 1,2,3-triazole core by forming the ring from acyclic precursors in a single step.
The cyclocondensation of hydrazonoyl derivatives with carbodiimides is a recognized method for the synthesis of 4-amino-1,2,3-triazole structures. A related and illustrative synthesis involves the condensation of 1H-1,2,3-triazole-4-carbohydrazides with hydrazonoyl chlorides. This reaction proceeds efficiently, yielding 2-(2-(5-Phenyl-1H-1,2,3-triazole-4-carbonyl)hydrazineylidene)-N-propanehydrazonoyl chlorides in high yields of 87–90%. cardiff.ac.uk
Hydrazine (B178648) and its derivatives are fundamental building blocks for constructing nitrogen-containing heterocycles, including 1,2,3-triazoles. frontiersin.org Various synthetic strategies utilize hydrazine derivatives as the nitrogen source for the triazole ring.
One notable metal-free, three-component reaction involves the combination of an aniline, an aromatic ketone, and a p-toluenesulfonyl hydrazide. frontiersin.org This method produces 1,4-disubstituted-1,2,3-triazoles in good to excellent yields (75–92%) through the sequential formation of C-N and N-N bonds under mild, non-metallic conditions. frontiersin.org Another approach uses hydrazine hydrate (B1144303) in reaction with a carboxylic acid in the presence of an acidic ion exchange resin to produce 4-amino-1,2,4-(4H)triazole derivatives. google.com This particular process has been shown to achieve yields as high as 91% with 99.4% purity. google.com Additionally, 1H-1,2,3-triazole-4-carbohydrazides can be condensed with various carbonyl compounds in boiling ethanol to form the corresponding hydrazones in yields ranging from 88–92%. cardiff.ac.uk
Hydrazonoyl Derivatives and Carbodiimides
Metal-Free Synthesis Approaches
The drive to develop environmentally benign and biocompatible synthetic routes has led to a surge in metal-free methods for preparing 1,2,3-triazoles. thieme-connect.comnih.gov These approaches avoid residual metal contamination in the final products, which is particularly crucial for pharmaceutical and biological applications. researchgate.net
Beyond the previously mentioned SPAAC and SPIEDAC reactions, several other metal-free strategies have been established. thieme-connect.com An organocatalytic, three-component reaction has been developed for the direct and selective synthesis of 1,5-disubstituted-1,2,3-triazoles. nih.govrsc.org This method uses primary amines, enolizable ketones, and 4-nitrophenyl azide, with acetic acid serving as an effective catalyst. nih.gov Another innovative metal-free multicomponent reaction utilizes phosphonium (B103445) salts, aldehydes, and sodium azide to generate 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org Furthermore, a non-metal mediated synthesis of 1,4-disubstituted-1,2,3-triazoles can be achieved through a three-component reaction of anilines, aromatic ketones, and 4-methylbenzenesulfonohydrazide. frontiersin.org
Table 3: Examples of Metal-Free Synthesis Strategies for 1,2,3-Triazoles
| Reactants | Catalyst/Mediator | Substitution Pattern | Yield | Reference |
|---|---|---|---|---|
| Primary Amines, Enolizable Ketones, 4-Nitrophenyl Azide | Acetic Acid | 1,5-disubstituted | >90% | nih.govresearchgate.net |
| Phosphonium Salts, Aldehydes, Sodium Azide | Organocatalyst | 4,5-disubstituted | N/A | organic-chemistry.org |
| Anilines, Aromatic Ketones, 4-Methylbenzenesulfonohydrazide | Iodine (mediator) | 1,4-disubstituted | 75-92% | frontiersin.org |
Oxidative Cyclization Reactions
Oxidative cyclization represents a significant pathway for the synthesis of triazole derivatives. These reactions often involve the formation of the triazole ring through an oxidation-induced ring closure. For instance, a copper-catalyzed cascade addition-oxidation cyclization has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles, using oxygen as the oxidant. frontiersin.org This method demonstrates high efficiency, with reported yields of up to 91%. frontiersin.org Another approach involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG) for the oxidative cyclization of amidrazones with aldehydes, yielding 3,4,5-trisubstituted-1,2,4-triazoles in good to excellent yields (61% to 97%). frontiersin.org In this reaction, CAN functions as both a Lewis acid and an oxidant. frontiersin.org
Furthermore, copper-catalyzed [3+2] cycloaddition reactions of secondary amines and diazo compounds, utilizing oxygen as a green oxidant, provide a practical route to N1-substituted-1,2,3-triazoles with yields ranging from 55% to 84%. nih.gov The reaction mechanism for some copper-catalyzed syntheses involves the in situ generation of Cu(I) from a Cu(II) source, which then forms a copper acetylide intermediate that reacts with an azide. biolmolchem.com
| Catalyst System | Reactants | Product | Yield | Reference |
| [phen-McM-41-CuBr]/O₂ | Amide, Nitrile | 3,5-disubstituted-1,2,4-triazole | Up to 91% | frontiersin.org |
| Ceric Ammonium Nitrate (CAN) | Amidrazone, Aldehyde | 3,4,5-trisubstituted-1,2,4-triazole | 61-97% | frontiersin.org |
| Cu-catalyst/O₂ | Secondary amine, Diazo compound | N1-substituted-1,2,3-triazole | 55-84% | nih.gov |
| CuO nanoparticles | Organic azide, Activated olefin | 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles | Moderate to excellent | researchgate.net |
Nonmetal-Mediated Reactions
The synthesis of 1,2,3-triazoles can also be achieved without the use of metal catalysts, aligning with green chemistry principles. One such method involves a three-component reaction of aniline, an aromatic ketone, and 4-methylbenzenesulfonohydrazide, which produces 1,4-disubstituted-1,2,3-triazoles in good to excellent yields (75%–92%). frontiersin.orgnih.gov This approach is notable for its mild reaction conditions and avoidance of metal reagents and azides as nitrogen sources. nih.gov
Another significant nonmetal-mediated strategy is the use of iodine as a catalyst. For example, the synthesis of 1,4-diaryl-1,2,3-triazoles from N-tosylhydrazones and anilines can be mediated by an I₂/TBPB (tert-butyl peroxybenzoate) system, with yields up to 89%. frontiersin.orgnih.gov Iodine, in the presence of DMSO, can also facilitate the construction of 1,2,3-triazoles from enamine-ketones, primary amines, and p-toluenesulfonylhydrazine, yielding N1-substituted-1,2,3-triazoles in good yields (78%). frontiersin.org Additionally, a metal-free oxidative cyclization of trifluoroacetimidohydrazides using D-glucose as a C1 synthon has been reported for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. isres.org
| Mediator/Catalyst | Reactants | Product | Yield | Reference |
| None | Aniline, Aromatic ketone, 4-Methylbenzenesulfonohydrazide | 1,4-disubstituted-1,2,3-triazole | 75-92% | frontiersin.orgnih.gov |
| I₂/TBPB | N-tosylhydrazone, Aniline | 1,4-diaryl-1,2,3-triazole | Up to 89% | frontiersin.orgnih.gov |
| Iodine/DMSO | Enamine-ketone, Primary amine, p-Toluenesulfonylhydrazine | N1-substituted-1,2,3-triazole | 78% | frontiersin.org |
| D-glucose | Trifluoroacetimidohydrazide | 3-trifluoromethyl-1,2,4-triazole | Not specified | isres.org |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of 1,2,3-triazoles to minimize environmental impact. These approaches focus on the use of benign solvents, reusable catalysts, and energy-efficient reaction conditions.
Use of Green Solvents (e.g., Water, Glycerol, Deep Eutectic Solvents)
Water is a highly effective and environmentally friendly solvent for 1,2,3-triazole synthesis. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can be performed in water, often promoted by visible light, which allows for catalyst and solvent recycling. consensus.app A DBU-water catalytic system has also been reported for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, characterized by high atom economy. consensus.app
Glycerol serves as another green solvent for the one-pot, three-component synthesis of 1,2,3-triazoles from organic halides, terminal acetylenes, and sodium azide. consensus.app This method, catalyzed by CuI and diethylamine, proceeds at room temperature and provides good to excellent yields. consensus.app
Deep eutectic solvents (DES) offer a novel and sustainable medium for these syntheses. A Cu(II)-acidic deep eutectic solvent (Cu(II)-ADES), composed of a copper salt, choline (B1196258) chloride, and gallic acid, facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles in high yields (up to 98%) under base-free conditions. consensus.app This solvent system is stable and can be reused multiple times. consensus.app
Catalysis with Copper Nanoparticles
Copper nanoparticles (CuNPs) have emerged as highly efficient catalysts for the synthesis of 1,2,3-triazoles, particularly in green solvents like water. consensus.appsemanticscholar.org These nanoparticles can be supported on various materials such as activated carbon, silica, and polymers, which enhances their stability and reusability. semanticscholar.org For instance, copper nanoparticles on activated carbon have been shown to effectively catalyze the multicomponent synthesis of β-hydroxy-1,2,3-triazoles from epoxides and alkynes in water. acs.org This catalyst is easily prepared and can be reused with a low copper loading. acs.org
Magnetically separable copper ferrite (B1171679) nanoparticles have also been developed, allowing for easy recovery and reuse of the catalyst for several cycles with consistent activity. semanticscholar.org The use of CuNPs often leads to short reaction times and excellent yields. royalsocietypublishing.org
Microwave-Assisted Synthesis
Microwave irradiation has become a popular energy source for the synthesis of 1,2,3-triazole derivatives, offering significant advantages over conventional heating methods, such as shorter reaction times and higher yields. researchgate.netscielo.org.zaias.ac.in For example, the Cu(I)-catalyzed 1,3-dipolar cycloaddition of alkynes and organic azides under microwave irradiation produces 1,2,3-triazole derivatives in good yields and in a fraction of the time required for conventional heating. researchgate.netias.ac.in
Microwave-assisted synthesis can be combined with green solvents and catalysts. For instance, a silica-copper composite catalyst has been used for microwave-irradiated synthesis of triazoles. royalsocietypublishing.org This technique has been successfully applied to the synthesis of a variety of triazole derivatives, including β-1,2,3-triazolyl-α-amino esters and complex nucleoside analogues, often with impressive yields and reaction times as short as one minute. scielo.brnih.gov
| Method | Catalyst/Solvent | Reaction Time | Yield | Reference |
| Conventional Heating | CuI in DMF:H₂O | 8 hours | Not specified | ias.ac.in |
| Microwave Irradiation | CuI in DMF:H₂O | 12 minutes | Higher than conventional | ias.ac.in |
| Microwave Irradiation | Not specified | 10-25 minutes | 97% | nih.gov |
| Conventional Heating | Not specified | 290 minutes | 78% | nih.gov |
Specific Synthetic Routes to Functionalized this compound Derivatives
The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activities. This has led to the development of specific synthetic routes to introduce a variety of substituents and to construct more complex molecular architectures.
The fusion of a triazole ring with other heterocyclic systems often leads to novel compounds with unique three-dimensional structures and enhanced biological properties. Several methods have been reported for the synthesis of triazole-fused heterocyclic systems starting from precursors that can be derived from or are structurally related to this compound.
One notable approach involves the construction of 1,2,4-triazole-fused heterocycles. rsc.org A practical and regioselective synthesis of these systems has been achieved using a biomimetic approach inspired by amine oxidase catalysis. rsc.org This method employs an o-quinone catalyst, specifically 1,10-phenanthroline-5,6-dione (B1662461) (phd), in the presence of a Lewis acid like iron(III) chloride (FeCl₃), using oxygen as the terminal oxidant. rsc.org The reaction proceeds through a multi-step cascade involving the coupling of a primary amine and hydrazine, demonstrating a green and atom-economical pathway with water and ammonia (B1221849) as the only byproducts. rsc.org
Another strategy focuses on the synthesis of 1,2,3-triazole-fused quinoxalinones. These can be prepared through the intramolecular cyclization of suitably substituted triazole derivatives. For instance, a triazole diester positioned ortho to a nitro group can be intramolecularly cyclized to form an ethyl 4,5-dihydro-4-oxo- rsc.orgbohrium.comgoogle.comtriazolo[1,5-a]quinoxaline-3-carboxylate. mdpi.com This transformation can be achieved via hydrogenation with a 10% Pd/C catalyst or by reaction with FeCl₃ and iron powder. mdpi.com
The synthesis of 1H-1,2,3-triazolo[4,5-b]pyrazines represents another important class of triazole-fused systems. A traditional method involves the condensation of a 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound, although this can result in modest yields. mdpi.com A more contemporary approach involves the acid-catalyzed cyclization of 2-azido-3-cyanoquinoxaline to yield 1-hydroxy-1H-1,2,3-triazolo[4,5-b]quinoxaline. mdpi.com
Furthermore, the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate is a common method for preparing 1H-1,2,3-triazolo[4,5-d]pyridazines. mdpi.com This reaction initially forms a diacylhydrazide, which is then cyclized under high heat or acidic conditions. mdpi.com
| Fused System | Starting Materials | Key Reagents/Conditions | Product | Ref. |
| 1,2,4-Triazole-fused heterocycles | Primary amine, Hydrazine | 1,10-phenanthroline-5,6-dione, FeCl₃, O₂ | 1,2,4-Triazole-fused heterocycle | rsc.org |
| rsc.orgbohrium.comgoogle.comTriazolo[1,5-a]quinoxalinone | Triazole diester with ortho-nitro group | H₂, 10% Pd/C or FeCl₃, Fe | Ethyl 4,5-dihydro-4-oxo- rsc.orgbohrium.comgoogle.comtriazolo[1,5-a]quinoxaline-3-carboxylate | mdpi.com |
| 1H-1,2,3-Triazolo[4,5-b]pyrazine | 4,5-Diamino-1,2,3-triazole, 1,2-Dicarbonyl compound | Condensation | 1H-1,2,3-Triazolo[4,5-b]pyrazine | mdpi.com |
| 1H-1,2,3-Triazolo[4,5-d]pyridazine | 1,2,3-Triazole dicarbonyl compound, Hydrazine hydrate | Heat or Acid | 1H-1,2,3-Triazolo[4,5-d]pyridazine | mdpi.com |
1H-1,2,3-Triazole-4-carboxylic acid and its derivatives are valuable building blocks in organic synthesis. Various methods have been established for their preparation, often starting from readily available precursors.
A common route to 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids involves the reaction of aryl azides with ethyl acetoacetate. nih.gov The resulting carboxylic acids can be converted to their corresponding acid chlorides using thionyl chloride (SOCl₂), which then serve as versatile intermediates for further derivatization. nih.gov
Another efficient, one-step process for preparing 3H- rsc.orgbohrium.comgoogle.comtriazole-4-carboxylic acids involves the treatment of an azide with a β-ketoester in the presence of a base. google.com This method is notable for its directness and applicability to large-scale synthesis. google.com
The synthesis of fully substituted (1H-1,2,3-triazol-4-yl)acetic acids has been explored through various methods, including the Arndt–Eistert reaction and the Willgerodt–Kindler reaction. bohrium.com The Willgerodt-Kindler method, starting from (5-methyl-1H-1,2,3-triazol-4-yl)ethanones, has been identified as a particularly convenient route for synthesizing 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)acetic acids. bohrium.com These ethanone (B97240) precursors are readily prepared via the Dimroth reaction from azides and 1,3-dicarbonyl compounds. bohrium.com
A patented method describes the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole. google.com This multi-step process involves a Grignard reaction followed by treatment with an isopropylmagnesium chloride-lithium chloride composite and subsequent purification steps. google.com
The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been reported. researchgate.net This involves a "click chemistry" approach, specifically the 1,3-dipolar cycloaddition of an azide with an alkyne. researchgate.net In this case, 2-azidoaniline (B3070643) is reacted with propiolic acid to form the desired triazole carboxylic acid. researchgate.net
| Product | Starting Materials | Key Reagents/Conditions | Ref. |
| 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Aryl azide, Ethyl acetoacetate | - | nih.gov |
| 3H- rsc.orgbohrium.comgoogle.comTriazole-4-carboxylic acid | Azide, β-Ketoester | Base | google.com |
| 2-(1-Aryl-5-methyl-1H-1,2,3-triazol-4-yl)acetic acid | (5-Methyl-1H-1,2,3-triazol-4-yl)ethanone | Willgerodt-Kindler reaction | bohrium.com |
| 1-Substituted-1H-1,2,3-triazole-4-carboxylic acid | 1-Substituted-4,5-dibromo-1H-1,2,3-triazole | Isopropylmagnesium chloride, Isopropylmagnesium chloride-lithium chloride composite | google.com |
| 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 2-Azidoaniline, Propiolic acid | Click chemistry | researchgate.net |
Chemical Reactivity and Transformations of 1h 1,2,3 Triazol 4 Amine
Electrophilic Substitution Reactions
The 1,2,3-triazole ring is an electron-rich heteroaromatic system. However, the high electron density is concentrated on the nitrogen atoms, which are the primary sites for electrophilic attack. nih.gov Consequently, direct electrophilic substitution on the carbon atoms of the triazole ring is generally difficult to achieve. Instead, electrophilic attack typically occurs at the ring nitrogen atoms. nih.govsmolecule.com The amino group at the C4 position further influences the reactivity, possessing nucleophilic character that makes it susceptible to reactions with electrophiles. vulcanchem.com
Nucleophilic Substitution Reactions at Nitrogen Atoms
Nucleophilic substitution reactions can readily occur at the nitrogen atoms of the 1H-1,2,3-triazol-4-amine ring. These reactions are often carried out using alkyl halides or acyl chlorides in the presence of a base. The choice of solvent, such as dimethylformamide (DMF), and the specific reaction conditions can influence the outcome and yield of these substitutions. The resulting N-substituted triazoles can be further modified for various applications.
Oxidation Reactions (e.g., Hydrogen Peroxide, Potassium Permanganate)
This compound and its derivatives can undergo oxidation reactions using common oxidizing agents like hydrogen peroxide and potassium permanganate (B83412). smolecule.com These reactions can lead to the formation of oxidized derivatives of the triazole ring. smolecule.com For instance, the amino group can be oxidized. smolecule.com The specific products formed depend on the substrate and the reaction conditions. For example, oxidation of some amino-triazole derivatives with hydrogen peroxide has been used to form the corresponding nitro compounds. d-nb.infogoogle.com Similarly, potassium permanganate has been employed to oxidize substituted triazoles, sometimes leading to ring-opened products or the formation of azo compounds. google.comresearchgate.netmathnet.ru
Table 1: Examples of Oxidation Reactions
| Oxidizing Agent | Substrate Type | Potential Products |
|---|---|---|
| Hydrogen Peroxide | Amino-triazole derivatives | Oxidized triazole ring derivatives, Nitro compounds |
Reduction Reactions (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
The triazole ring and its substituents can be subjected to reduction reactions using reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com These reactions can result in the formation of reduced forms of the triazole ring or the reduction of functional groups attached to the ring. smolecule.com For example, while the triazole ring itself is generally stable to reduction by NaBH₄, other functional groups on the molecule, such as esters, can be selectively reduced. researchgate.netnih.govmdpi.com Lithium aluminum hydride is a stronger reducing agent and can potentially reduce the triazole ring under more forcing conditions. smolecule.com
Table 2: Common Reducing Agents and Their Applications
| Reducing Agent | Typical Application |
|---|---|
| Sodium Borohydride (NaBH₄) | Selective reduction of functional groups (e.g., esters) on the triazole scaffold. researchgate.netnih.gov |
Functionalization Reactions
The presence of the amino group and the reactive nitrogen atoms in the triazole ring allows for a variety of functionalization reactions, enhancing the molecular diversity of compounds derived from this compound.
N-Alkylation with Alkyl Halides or Benzyl (B1604629) Bromides
N-alkylation is a common functionalization reaction for this compound. This reaction introduces alkyl or benzyl groups onto the nitrogen atoms of the triazole ring. The reaction is typically carried out by treating the triazole with an alkyl halide or benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like DMF. organic-chemistry.orgnih.gov The position of alkylation (N1, N2, or N3) can be influenced by the substituents on the triazole ring and the reaction conditions. organic-chemistry.orgarkat-usa.org For instance, N-alkylation of the parent 1H-1,2,3-triazole often yields a mixture of N1 and N2 isomers.
Acetylation with Acetic Anhydride (B1165640)
The amino group of this compound can be readily acetylated using acetic anhydride. This reaction typically proceeds in glacial acetic acid and results in the formation of the corresponding acetamide (B32628) derivative. Acetylation of amino-triazoles can also be achieved under different conditions, such as refluxing with acetic anhydride or using acetyl chloride. tubitak.gov.trarkat-usa.org This functionalization is useful for protecting the amino group or for modifying the electronic and physical properties of the molecule. mdpi.comresearchgate.net
Diazotization for Subsequent Cycloadditions
The primary amine group of this compound and its derivatives can be converted into a diazonium salt through treatment with a nitrosating agent, such as sodium nitrite (B80452) in the presence of a strong acid. Aryl diazonium salts are known to be highly reactive intermediates that are widely used as a nitrogen source for the generation of various heterocyclic compounds. nih.govfrontiersin.org The resulting triazole diazonium salt is a versatile intermediate that can undergo subsequent reactions, most notably cyclization and cycloaddition reactions.
In one synthetic strategy, the diazotization of o-amino-aminohydroximoyl nitrogen-rich heterocycles, which contain an amino group adjacent to another reactive moiety, leads to an intramolecular cyclization. researchgate.net This process forms fused heterocyclic systems, such as azole-fused 4-amino-1,2,3-triazine N-oxides. researchgate.net The reaction proceeds through the formation of a diazonium cation, which is then attacked by a neighboring nucleophilic group to close the new ring. researchgate.net
This diazotization-cyclization sequence is a powerful tool for constructing complex polycyclic aromatic systems. For instance, the diazotization of diaminomaleonitrile (B72808) with a diazonium salt provides an efficient route to 1,4,5-trisubstituted-1,2,3-triazoles under mild conditions. raco.cat Similarly, diazotization conditions can facilitate the hydrolysis of imine groups in related syntheses, enabling the isolation of pure 4-formyl-1-alkyl-1,2,3-triazoles and allowing for the recycling of precursors like 4-nitrophenyl azide (B81097). mdpi.com
Table 1: Representative Diazotization-Cyclization Reaction
| Starting Material | Reagents | Product | Key Transformation | Reference |
|---|---|---|---|---|
| o-Amino-aminohydroximoyl triazole | NaNO₂, HCl | Triazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.researchgate.nettriazine-8-oxide derivative | Diazotization of the amino group followed by intramolecular cyclization with the oxime group. | researchgate.net |
Derivatization for Specific Functionalities
The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with tailored properties. Through derivatization, its structural and electronic features can be harnessed to create hybrid molecules and functional polymers.
Synthesis of Hybrid Molecules with Other Heterocycles
The 1,2,3-triazole ring is an excellent linker and pharmacophore in medicinal chemistry, and it is often combined with other heterocyclic systems to create hybrid molecules with enhanced biological activities or novel properties. bohrium.commdpi.com The most prominent method for achieving this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click" reaction, which regioselectively forms 1,4-disubstituted 1,2,3-triazoles. mdpi.com
An atom-efficient method has been developed for creating hybrid structures by reacting an azide-functionalized heterocycle with an alkyne-bearing triazole derivative, or vice versa. urfu.ru This approach has been used to synthesize novel hybrids combining triazolopyrimidines with fluoroquinolones. urfu.ru
Other synthetic strategies include:
Thiazole (B1198619) Hybrids : A series of 4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine derivatives were synthesized. The process involved creating an acetophenone-tethered triazole, which was then reacted with iodine and thiourea (B124793) to form the thiazole ring. bohrium.com
Indolizine (B1195054) and Imidazo[1,2-a]pyridine Hybrids : These fused bicyclic systems have been linked to a 1,2,3-triazole moiety. The synthesis utilizes the Chichibabin indolizine formation, which involves the base-induced intramolecular condensation of a 1-(carbonylmethyl)-2-alkylpyridinium halide, where the carbonylmethyl group is attached to the triazole. researchgate.net
Pyrazolo-Triazole Hybrids : Energetic materials have been synthesized by linking a 4-hydroxy-3,5-dinitropyrazole scaffold to an N-amino-1,2,4-triazole bridge, demonstrating the use of triazoles in creating high-energy-density materials. bohrium.com
Table 2: Examples of Hybrid Molecules Synthesized from Triazole Scaffolds
| Hybrid Heterocycle | Synthetic Method | Precursors | Reference |
|---|---|---|---|
| Triazole-Thiazole | Hantzsch-type thiazole synthesis | Acetophenone-tethered 1,4-disubstituted triazole, iodine, thiourea | bohrium.com |
| Triazole-Indolizine | Chichibabin indolizine formation | Triazole-substituted α-bromo ketone, 2-methylpyridine | researchgate.net |
| Triazole-Imidazo[1,2-a]pyridine | Chichibabin reaction | Triazole-substituted α-bromo ketone, 2-aminopyridine | researchgate.net |
Formation of Triazole-Containing Polymers
The incorporation of the stable, polar 1,2,3-triazole ring into a polymer backbone can impart desirable properties such as enhanced thermal stability, specific ligand-binding capabilities, and hydrophilicity.
One major route to these materials is the polymerization of monomers that contain a triazole ring or are precursors to it. For example, the radical polymerization of 1-vinyl-3-amino-1,2,4-triazole has been studied. researchgate.net Research showed that the presence of the amino group on the triazole ring enhances the hydrophilic properties of the resulting polymer compared to unsubstituted polyvinyltriazole. researchgate.net
Another powerful technique is the use of step-growth polymerization via the CuAAC reaction. This method involves a monomer that contains both an azide and a terminal alkyne functionality. mdpi.com Polymerization occurs through the "clicking" of these groups together, forming a polymer chain composed of repeating 1,4-disubstituted 1,2,3-triazole units. This approach allows for the synthesis of dense 1,2,3-triazole polymers that are soluble in common organic solvents. mdpi.com
A different approach involves the modification of a pre-existing polymer or the polymerization of triazole derivatives that can react with a polymer backbone. For instance, polymers of 4-azo-3,5-substituted-1,2,4-triazole have been synthesized by treating the corresponding triazole monomers with polyacryloyl chloride in the presence of pyridine. ajchem-a.com
Table 3: Methods for Synthesizing Triazole-Containing Polymers
| Polymerization Method | Monomers | Resulting Polymer Structure | Reference |
|---|---|---|---|
| Radical Polymerization | 1-Vinyl-3-amino-1,2,4-triazole | Polyvinyl backbone with pendant aminotriazole groups | researchgate.net |
| Step-Growth CuAAC Polymerization | t-Butyl 4-azido-5-hexynoate (contains both azide and alkyne) | Polymer backbone composed entirely of 1,4-disubstituted 1,2,3-triazole units | mdpi.com |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1H-1,2,3-Triazol-4-amine, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques offer deeper insights into the molecular framework.
¹H NMR Spectroscopy for Proton Signal Analysis
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum of a 1,2,4-triazole (B32235) derivative showed characteristic signals for the triazole proton as a singlet in the δ 8.75-8.20 ppm region. researchgate.net For a related 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride, the triazole proton appears as a singlet at δ 8.10 ppm, the five benzyl (B1604629) protons as a multiplet between δ 7.35–7.25 ppm, and the amine protons as a singlet at δ 5.60 ppm. In another example, a 1H-1,2,3-triazole derivative exhibited a singlet at δ 8.05 ppm for the triazole proton. frontiersin.org
Table 1: Representative ¹H NMR Spectral Data for Triazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|---|
| 1,2,4-Triazole derivative | DMSO-d₆ | 8.75-8.20 | s | Triazole-H |
| 1-benzyl-1H-1,2,3-triazol-4-amine HCl | DMSO-d₆ | 8.10 | s | Triazole-H |
| 7.35-7.25 | m | Benzyl-H | ||
| 5.60 | s | NH₂ | ||
| 1H-1,2,3-Triazole derivative | Not specified | 8.05 | s | Triazole-H |
This table is for illustrative purposes and shows data for related triazole structures.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. For a 1-benzyl-1H-1,2,3-triazol-4-amine derivative, the carbon attached to the amine group (C-4) on the triazole ring resonates at approximately δ 145.2 ppm. In a series of 1,2,4-triazole derivatives, the triazole carbons showed chemical shifts around 147 ppm, while imine carbons were observed between 160 to 106 ppm. researchgate.net The carbon atoms of the triazole ring in another set of derivatives were identified in the range of 137.7–138.9 ppm. researchgate.net
Table 2: Representative ¹³C NMR Spectral Data for Triazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
|---|---|---|---|
| 1-benzyl-1H-1,2,3-triazol-4-amine derivative | Not specified | 145.2 | Triazole C-4 (amine substituted) |
| 1,2,4-Triazole derivative | DMSO-d₆ | 147 | Triazole-C |
| 1,2,3-Triazole carboxamide derivatives | Not specified | 137.7-138.9 | Triazole C-4 and C-5 |
This table is for illustrative purposes and shows data for related triazole structures.
2D NMR Spectroscopy (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between protons and carbons. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (typically 2-3 bonds). These methods are crucial for unambiguously assigning the signals in complex triazole derivatives and confirming the substitution pattern on the triazole ring. researchgate.netfrontiersin.orgntnu.noncl.res.inresearchgate.netmdpi.com For instance, the HMBC spectrum of certain triazole nucleosides was used to confirm the position of substitution on the triazole ring. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For amine-substituted triazoles, characteristic stretching vibrations for the N-H bonds of the amine group are typically observed in the range of 3300–3400 cm⁻¹. vulcanchem.com The C=N stretching vibrations characteristic of the triazole ring are often seen around 1600-1650 cm⁻¹. vulcanchem.comdergipark.org.tr Specifically, for some 1,2,4-triazole derivatives, the C=N stretching bands were observed at 1651 cm⁻¹ and between 1642-1617 cm⁻¹. dergipark.org.tr The presence of a nitrate (B79036) group in a silver-triazole complex was confirmed by a sharp peak at 1383 cm⁻¹. mdpi.com
Table 3: Characteristic IR Absorption Bands for Amino-Triazole Compounds
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (N-H) | Stretch | 3300–3400 | vulcanchem.com |
| Triazole Ring (C=N) | Stretch | 1600-1650 | vulcanchem.comdergipark.org.tr |
This table provides general ranges for the specified functional groups.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound. For a 1-benzyl-1H-1,2,3-triazol-4-amine derivative, electrospray ionization mass spectrometry (ESI-MS) showed the protonated molecule ([M+H]⁺) at an m/z that validated its molecular formula. Similarly, HRMS data for another 1H-1,2,3-triazole derivative at 388.0661 (M⁺) supported its proposed structure. frontiersin.org These techniques are routinely used to characterize newly synthesized triazole derivatives. frontiersin.orgbohrium.comresearchgate.net
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique can confirm bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide, a related compound, was determined to be monoclinic, and the analysis confirmed that the ring hydrogen is attached to the N(1) nitrogen atom. rsc.org The structure also revealed a network of hydrogen bonds between molecules. rsc.org In another example, the crystal structure of a derivative, 3-Benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine, was characterized, showing the dihedral angles between the different rings. nih.gov While a specific crystal structure for the parent this compound was not found in the provided search results, analysis of its derivatives demonstrates the power of this technique in unambiguously confirming molecular structures. rsc.orgnih.govresearchgate.netnih.gov
Single Crystal X-ray Diffraction for Molecular and Supramolecular Structure Determination
For instance, the crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide was determined to be monoclinic with the space group P2₁/c. rsc.org The analysis confirmed that the hydrogen atom on the triazole ring is attached to the N(1) position, which is consistent with the observed short N(2)–N(3) bond length of 1.295 Å. rsc.org
In another study, a novel series of 1,2,3-triazole-benzimidazolidinone hybrid derivatives were synthesized, and the structure of one of the precursors, compound 5b , was confirmed by single-crystal X-ray diffraction. arabjchem.org This analysis provided definitive proof of the regioselectivity of the "click reaction" used in its synthesis, confirming the formation of the 1,4-disubstituted 1,2,3-triazole scaffold. arabjchem.org Similarly, the structure of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates was elucidated using single-crystal X-ray studies, revealing a boat-like conformation for the dihydropyrimidinone ring. dovepress.com
The crystal structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its solvates has also been determined, confirming the molecular and crystal structures of these dual-moiety molecules. mdpi.com Furthermore, the analysis of 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile showed that within the triazolyl ring, the N2—N3 and C1—C2 bond lengths are 1.322 (3) and 1.367 (3) Å, respectively, indicating considerable double-bond character. nih.gov
The following table summarizes the crystallographic data for selected 1H-1,2,3-triazole derivatives:
| Compound | Crystal System | Space Group | Cell Dimensions | Ref. |
| 5-amino-1H-1,2,3-triazole-4-carboxamide | Monoclinic | P2₁/c | a= 4.796(5) Å, b= 5.049(5) Å, c= 21.290(10) Å, β= 91.43(20)° | rsc.org |
| 6-Bromo-N-(2-methyl-2H-benzo[d] iucr.orgepstem.netiucr.orgtriazol-5-yl)quinolin-4-amine hydrochloride | Orthorhombic | Pbca | a = 7.6840(2) Å, b = 17.9973(5) Å, c = 23.0912(6) Å | mdpi.com |
| (1-(4-(m-methoxyphenyl))-1H-1,2,3-triazol-4-yl)methyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (7g) | Monoclinic | P2₁/c | N/A | dovepress.com |
Analysis of Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in defining the supramolecular architecture of 1H-1,2,3-triazole derivatives in the solid state. These interactions influence crystal packing, solubility, and biological activity.
The crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide reveals an extensive network of hydrogen bonds between molecules, which was used to elucidate the observed infrared spectra. rsc.org In a more complex example, the X-ray crystal structure of a multi-aromatic substituted 1,2,3-triazole showed a comprehensive three-dimensional hydrogen-bonding network involving two water molecules and two acetonitrile (B52724) molecules. iucr.org All groups with available hydrogen atoms for bonding participated in these interactions, highlighting the role of solvent molecules in stabilizing the crystal structure. iucr.org
In the case of 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine, X-ray crystallography confirmed the presence of N–H···N hydrogen bonds with an interaction distance of 2.89 Å, which contributes to its molecular conformation. The study of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its solvates also emphasized the primary role of classic N-H…N and C-H…N hydrogen bonds in forming the fundamental structural motifs in all the studied crystals. mdpi.com
The table below details some of the observed hydrogen bonding interactions in 1H-1,2,3-triazole derivatives:
| Compound | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Ref. |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | N–H···N | 2.89 | |
| (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates | N-H…O, N-H…N, C-H…O | N/A | dovepress.com |
| 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | N-H…N, C-H…N | N/A | mdpi.com |
Conformational Analysis and Dihedral Angles
In the solid state, 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile adopts a conformation where the phenyl ring and the methoxy–benzene-1,2-dicarbonitrile residue are on opposite sides of the central triazole ring. nih.gov The dihedral angles between the triazole ring and these two substituent rings are 79.30 (13)° and 64.59 (10)°, respectively. nih.gov The dihedral angle between the two outer aromatic rings is 14.88 (9)°. nih.gov
For 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine, X-ray crystallography determined a dihedral angle of 81.05° between the triazole and benzyl rings, which is crucial for defining its molecular conformation. In a study of 6-Bromo-N-(2-methyl-2H-benzo[d] iucr.orgepstem.netiucr.orgtriazol-5-yl)quinolin-4-amine, the dihedral angle between the quinoline (B57606) and benzotriazole (B28993) moieties was found to be 55.9(1)°. mdpi.com
Theoretical methods are also employed to understand the conformational preferences of these molecules. For (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, a conformational analysis was performed by varying the C3-N5-C2-N3 dihedral angle from -180° to 180°. epstem.net
The following table presents key dihedral angles for several 1H-1,2,3-triazole derivatives:
| Compound | Dihedral Angle Description | Angle (°) | Ref. |
| 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile | Triazole ring and phenyl ring | 79.30 (13) | nih.gov |
| 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile | Triazole ring and methoxy–benzene-1,2-dicarbonitrile residue | 64.59 (10) | nih.gov |
| 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile | Phenyl ring and methoxy–benzene-1,2-dicarbonitrile residue | 14.88 (9) | nih.gov |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | Triazole ring and benzyl ring | 81.05 | |
| 6-Bromo-N-(2-methyl-2H-benzo[d] iucr.orgepstem.netiucr.orgtriazol-5-yl)quinolin-4-amine | Quinoline moiety and benzotriazole moiety | 55.9(1) | mdpi.com |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of 1H-1,2,3-triazol-4-amine and its derivatives. The B3LYP/6-311G(d,p) level of theory is a standard and widely employed method for these calculations.
Prediction of Electronic Properties (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), provides insights into the molecule's bioactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
DFT calculations are routinely used to determine the HOMO and LUMO energies of triazole derivatives. nih.gov For instance, in a study of (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, the HOMO-LUMO energy gap was calculated to be 4.13 eV using the B3LYP/6-311++G(2d,2p) method. researchgate.net Theoretical studies on various triazole derivatives have shown that the HOMO-LUMO gap can be modulated by different substituents, which in turn affects their potential biological activity. nih.govntu.edu.iq
| Property | Value (a.u.) | Value (eV) |
|---|---|---|
| EHOMO | -0.242422 | -6.596 |
| ELUMO | -0.090555 | -2.464 |
| Energy Gap (ΔE) | 0.151867 | 4.132 |
Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule in three dimensions and for predicting how molecules interact. irjweb.com The MEP map illustrates the electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions of a molecule. irjweb.comresearchgate.net
For triazole derivatives, MEP analysis reveals that the nitrogen atoms of the triazole ring, with their lone pairs of electrons, are regions of negative electrostatic potential, making them susceptible to electrophilic attack. irjweb.comresearchgate.net Conversely, the hydrogen atoms of the amine group often exhibit positive potential, indicating they are potential hydrogen-bond donors. researchgate.net This information is crucial for understanding intermolecular interactions, such as those involved in ligand-receptor binding. irjweb.com
Mulliken Charge Analysis
Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the charge distribution and the electronic structure. researchgate.net DFT calculations are commonly used to perform Mulliken charge analysis on triazole derivatives. researchgate.net
Studies have shown that the nitrogen atoms in the triazole ring typically carry negative Mulliken charges, confirming their nucleophilic character. mdpi.com The distribution of these charges can be influenced by the presence and nature of substituents on the triazole ring. mdpi.com For example, in a substituted triazole-pyrimidine hybrid, DFT studies revealed charge localization at the N4 atom of the triazole, explaining its nucleophilic reactivity. Understanding the charge distribution is vital for predicting reaction mechanisms and designing molecules with specific interaction capabilities. researchgate.net
Thermodynamic Function Calculations (e.g., Heat Capacity, Entropy)
Theoretical calculations of thermodynamic functions, such as heat capacity (Cp), entropy (S), and enthalpy (H), provide valuable information about the stability of this compound and its derivatives at different temperatures. researchgate.net These properties can be calculated using DFT methods. tandfonline.com
By calculating these thermodynamic functions, researchers can correlate the stability of triazole compounds with the effects of different substituents. For example, the standard thermodynamic functions for some 1-benzyl-4-aryl-1H-1,2,3-triazoles have been calculated over a range of temperatures. researchgate.net These theoretical predictions can complement experimental data and provide a deeper understanding of the compounds' thermal behavior. researchgate.netchemeo.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.comsemanticscholar.org This method is extensively used to study the interactions between triazole derivatives and biological targets, such as enzymes and receptors. bohrium.comnih.govfrontiersin.org
Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For example, docking studies have been performed on triazole derivatives as potential inhibitors of HIV-1 reverse transcriptase, acetylcholinesterase, and indoleamine 2,3-dioxygenase (IDO1). semanticscholar.orgnih.govfrontiersin.org These studies help to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein, guiding the design of more potent and selective inhibitors. bohrium.comresearchgate.net For instance, docking studies of certain 1,2,3-triazolyl phenylthiazole analogs into the non-nucleoside inhibitor binding pocket of HIV-1 RT showed good docking scores, indicating potential anti-HIV-1 activity. semanticscholar.org
Quantum Chemical Studies on Photophysical Properties
Quantum chemical calculations are employed to investigate the photophysical properties of this compound derivatives, which is crucial for their application in areas like fluorescent imaging and photodynamic therapy. mdpi.commdpi.comhud.ac.uk Time-dependent DFT (TD-DFT) is a common method used for these studies. hud.ac.uk
These calculations can predict absorption and emission spectra, as well as quantum yields. mdpi.comresearchgate.net Studies on various triazole-based compounds have shown that their photophysical properties can be tuned by introducing different substituents. mdpi.comnih.gov For example, quantum chemical calculations on certain 6-aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines helped to explain their observed fluorescence properties. mdpi.com The non-planar geometry of these molecules, as revealed by DFT calculations, was found to influence their emissive characteristics. mdpi.com Such theoretical insights are invaluable for the rational design of novel fluorescent probes and photosensitizers. hud.ac.ukisres.org
Validation of Experimental Data with Computational Models
In the field of medicinal and materials chemistry, the synergy between experimental results and computational modeling is crucial for the comprehensive understanding of molecular properties. For derivatives of 1H-1,2,3-triazole, computational models serve not only as predictive tools but also as a means to validate, interpret, and rationalize experimental data. Techniques such as Density Functional Theory (DFT) and molecular docking are frequently employed to corroborate findings from X-ray crystallography, NMR spectroscopy, and biological assays. tandfonline.commdpi.com This validation process enhances the reliability of both the experimental and theoretical results, providing a more robust foundation for structure-activity relationship (SAR) studies and the rational design of new compounds. nih.gov
Validation of Molecular Structure
A primary application of computational modeling is the validation of molecular geometries obtained from single-crystal X-ray diffraction. tandfonline.com Theoretical calculations, particularly using DFT methods like B3LYP, can optimize the ground-state geometry of a molecule in silico. tandfonline.comirjweb.com The resulting bond lengths, bond angles, and torsion angles are then compared with the experimental X-ray data. A high degree of correlation between the calculated and experimental parameters indicates that the computational model is a reliable representation of the molecule's structure. mdpi.com
For instance, studies on 1,2,3-triazole derivatives have shown excellent agreement between DFT-calculated geometries and those determined by X-ray analysis. mdpi.com In one such study on (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, the correlation coefficient (R²) for bond lengths between the experimental data and the B3LYP/6-311++G(d,p) level of theory was found to be 0.9722. mdpi.com This strong correlation confirms the accuracy of the optimized geometry. mdpi.com
| Bond | Experimental (X-ray) | Calculated (DFT) |
|---|---|---|
| N1-N2 | 1.370 | 1.367 |
| N2-N3 | 1.305 | 1.291 |
| N3-C4 | 1.361 | 1.378 |
| C4-C5 | 1.375 | 1.385 |
| C5-N1 | 1.361 | 1.375 |
Validation of Spectroscopic Data
Computational methods are also instrumental in validating and interpreting spectroscopic data. Theoretical vibrational frequencies (IR) and chemical shifts (NMR) can be calculated and compared with experimental spectra. For example, DFT calculations have been used to assign the vibrational modes in the IR spectra of triazole derivatives. mdpi.com Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. tandfonline.commdpi.com
The agreement between the calculated and observed spectra helps to confirm the proposed molecular structure. In the study of a 1,2,3-triazole carbohydrazide (B1668358) derivative, the calculated ¹³C NMR chemical shifts for the triazole ring carbons were found to be in good agreement with the experimental values, further substantiating the structural analysis. mdpi.com
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| Triazole C4 | 136.92 | 145.10 |
| Triazole C5 | 147.68 | 152.40 |
| Imine C22 | 157.78 | 164.00 |
Validation of Biological Activity Models
In drug discovery, computational models are used to predict the biological activity of compounds, which is then validated by experimental testing. Molecular docking studies, for example, predict the binding affinity and orientation of a ligand within the active site of a biological target. nih.govbohrium.com These predictions can then be compared with experimentally determined inhibitory activities, such as IC₅₀ values.
Several studies on 1,2,3-triazole derivatives have demonstrated a good correlation between docking scores and experimental biological data. bohrium.com In one investigation of 1,2,3-triazole-linked carbohydrate derivatives as alpha-glucosidase inhibitors, docking studies revealed a binding mode that was consistent with the observed high inhibitory potency, validating the computational model as a tool for understanding the mechanism of action. nih.gov Similarly, for a series of novel bis-1,2,3-triazole derivatives, theoretical calculations were reported to be consistent with the experimentally observed antibacterial and antifungal activities. This consistency between in silico predictions and in vitro results is critical for guiding the design of more potent therapeutic agents. bohrium.com
Advanced Applications in Materials Science and Photophysics
Applications as Ligands in Coordination Chemistry
The 1,2,3-triazole nucleus contains multiple nitrogen atoms that can act as electron-pair donors, making it an effective ligand for coordinating with a variety of metal ions. rsc.orgresearchgate.net The presence of the 4-amino group can further influence its coordination behavior and the properties of the resulting metal complexes. These complexes are explored for applications in catalysis and the development of novel materials. rsc.org
Derivatives of 1H-1,2,3-triazol-4-amine can exhibit versatile coordination behavior, acting as either monodentate or bridging ligands. In a monodentate fashion, the ligand binds to a single metal center, often through one of the nitrogen atoms of the triazole ring. researchgate.net For instance, a benzimidazole-triazole derivative has been shown to coordinate to an iridium center through the benzimidazole (B57391) nitrogen in a monodentate mode. researchgate.net
More commonly, the triazole unit, including the related isomer 4-amino-1,2,4-triazole, functions as a bridging ligand, connecting two or more metal centers to form coordination polymers. researchgate.net This bridging typically occurs through the N1 and N2 atoms of the triazole ring, creating stable polynuclear structures. researchgate.netresearchgate.net The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of other substituents on the triazole ring.
The 1,2,3-triazole ring is the signature product of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov A critical challenge in CuAAC is the instability of the catalytically active Cu(I) oxidation state, which can readily disproportionate or be oxidized. To prevent this, stabilizing ligands are employed.
Tris(benzyltriazolylmethyl)amine (TBTA) is one of the most widely used ligands for this purpose. lumiprobe.comwikipedia.org It is a tripodal ligand featuring three 1-benzyl-1H-1,2,3-triazole units attached to a central tertiary amine. wikipedia.org The triazole moieties in TBTA chelate the copper(I) ion, protecting it from oxidation and maintaining its catalytic activity, while still allowing the cycloaddition reaction to proceed efficiently. lumiprobe.comwikipedia.orgglenresearch.com While this compound is not a direct precursor to TBTA, its core structure is representative of the 1,4-disubstituted triazole ring that is fundamental to these highly effective ligands. The development of such ligands has been crucial for extending the application of CuAAC to sensitive biological systems, such as the modification of DNA, by preventing copper-induced damage. glenresearch.comglenresearch.com
Monodentate and Bridging Coordination Modes
Development of Functional Nanomaterials
The robustness and orthogonality of the CuAAC reaction make it an ideal tool for the surface functionalization of nanomaterials. Derivatives of this compound can be used to introduce specific functionalities onto nanostructures. For example, triazole derivatives have been synthesized directly on a Fe/Cu-embedded nanocatalytic substrate, highlighting their role in creating functional catalytic nanomaterials. nih.gov The triazole ring can serve as a stable linker, covalently attaching other molecules or polymers to a nanoparticle surface. This approach is valuable in creating materials for catalysis, sensing, and biomedical applications. researchgate.netcu.edu.eg
Photophysical Properties of this compound Derivatives
Substituted 1,2,3-triazoles have emerged as a significant class of fluorophores, with their emission properties being highly tunable through chemical modification. mdpi.comresearchgate.net The electronic character of the triazole ring, which can be influenced by substituents at various positions, plays a key role in the photophysical behavior of these molecules. acs.orgacs.org
Derivatives of 1H-1,2,3-triazole can exhibit highly desirable fluorescence properties, including significant quantum yields and large Stokes shifts. The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, can be dramatically influenced by the nature of the substituents. Research has shown that 2-aryl-substituted 1,2,3-triazoles can be highly efficient blue-light-emitting fluorophores, with some derivatives achieving quantum yields as high as 65% in methanol. researchgate.netmdpi.com In contrast, other derivatives, such as certain hydroxyphenyl-substituted "click" triazoles, show more moderate quantum yields in the range of 0.1–0.3. acs.org
The Stokes shift, the difference between the absorption and emission maxima, is another critical parameter. Large Stokes shifts are advantageous as they minimize self-absorption and improve detection sensitivity. Many triazole derivatives are characterized by exceptionally large Stokes shifts, with values reported between 89–143 nm for N2-Indolyl-1,2,3-triazoles and up to 8,000–13,000 cm⁻¹ for certain hydroxyphenyl derivatives. acs.orgnih.gov This behavior is often attributed to an efficient internal charge transfer (ICT) mechanism in the excited state. acs.org
| Derivative Class | Emission λmax (nm) | Quantum Yield (ΦF) | Stokes Shift | Reference |
|---|---|---|---|---|
| 4,5-Bis(arylethynyl)-1,2,3-triazoles | 447–609 | Variable | >150 nm | mdpi.comresearchgate.net |
| N2-Indolyl-1,2,3-triazoles | 420–480 | Variable | 89–143 nm | nih.gov |
| 2-Aryl-1,2,3-triazoles | 335–368 | up to 0.65 | Not specified | mdpi.com |
| Hydroxyphenyl-substituted "click" triazoles | Not specified | 0.1–0.3 | 8000–13000 cm⁻¹ | acs.org |
| 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazoles (neat film) | ~460 | 0.18–0.27 | Not specified | acs.org |
The electronic absorption spectra of 1,2,3-triazole derivatives are governed by electronic transitions within the molecule. The unsubstituted 1H-1,2,3-triazole shows a strong absorption band around 206-210 nm, which is attributed to a π → π* transition characteristic of the aromatic heterocyclic ring. nih.govresearchgate.netresearchgate.net
| Compound/Class | Absorption λmax (nm) | Assigned Transition | Reference |
|---|---|---|---|
| 1H-1,2,3-triazole (gas phase) | ~206 | π → π | nih.govresearchgate.net |
| 4,5-Bis(arylethynyl)-1,2,3-triazoles | 250–450 | Not specified | mdpi.com |
| N2-Indolyl-1,2,3-triazoles | 294–340 | Not specified | nih.gov |
| 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives | ~290, 337, 375 | LE (π → π) and CT | acs.org |
Tunability of Emission Wavelengths
The 1,2,3-triazole framework, a core component of this compound derivatives, is a versatile building block for creating fluorescent materials whose emission color can be precisely adjusted. researchgate.net This tunability is primarily achieved by chemically modifying the substituents attached to the triazole ring, which in turn alters the molecule's photophysical properties. researchgate.net The emission characteristics are strongly influenced by intramolecular charge transfer (ICT), a process that can be modulated by adding electron-donating or electron-withdrawing groups to the molecular structure. nih.gov
For instance, attaching different aryl groups or other conjugated systems to the triazole core can systematically shift the emission wavelength. preprints.org This allows for the rational design of fluorophores that emit across the visible spectrum, from blue to red. acs.org A study on 8-(1H-1,2,3-triazol-4-yl)-substituted adenosine (B11128) derivatives demonstrated that altering the substituent at the 4-position of the triazole ring enables the tuning of the emission wavelength without significantly changing the absorption properties. researchgate.net Similarly, research on 4-(carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole derivatives showed that modifying the electron-withdrawing strength of substituents led to a predictable blue-shift in emission. nih.gov This fine-tuning is critical for developing materials for applications such as multicolor bio-imaging and advanced optoelectronics. researchgate.net
Below is a data table illustrating the effect of different substituents on the emission wavelengths of various triazole-based compounds.
| Compound Series | Substituent/Modification | Emission Maxima (λem) | Solvent/State |
| 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazoles nih.gov | R = (3-methyl)-phenyl | ~460 nm | Toluene (B28343) |
| 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazoles nih.gov | R = 4-fluorophenyl | ~460 nm | Toluene |
| 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazoles nih.gov | R = quinolinyl | ~460 nm | Toluene |
| 4-Alkyl-3,5-bis[aryl]-4H-1,2,4-triazoles mdpi.com | Aryl = 4'-(N,N-diphenylamino)biphenyl | Not specified | Not specified |
| 4-Alkyl-3,5-bis[aryl]-4H-1,2,4-triazoles mdpi.com | Aryl = 4-(naphthalen-1-yl)phenyl | Not specified | Not specified |
Applications in Optoelectronic Devices (e.g., OLEDs, PHOLEDs, PLEDs)
Derivatives of 1,2,3- and 1,2,4-triazoles are increasingly utilized in the fabrication of high-performance optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), Phosphorescent OLEDs (PHOLEDs), and Polymer Light-Emitting Diodes (PLEDs). researchgate.netresearchgate.net The highly electron-deficient nature of the triazole ring imparts excellent electron-transport and hole-blocking properties, making these compounds suitable for various roles within device architectures. researchgate.net
Triazole derivatives are frequently employed as host materials in the emissive layer of PHOLEDs. acs.orgresearchgate.nethkbu.edu.hk Their high triplet energy levels are crucial for confining the triplet excitons on the phosphorescent guest molecules, thereby preventing energy loss and leading to high device efficiencies. hkbu.edu.hk For example, a host material incorporating a 1,2,4-triazole (B32235) and a carbazole (B46965) moiety demonstrated a high triplet energy of 3.01 eV, enabling its use in efficient green and blue PHOLEDs. hkbu.edu.hk Furthermore, the inherent thermal and chemical stability of the triazole ring contributes to the operational lifetime and durability of these devices. researchgate.net
The versatility of triazole chemistry allows for the synthesis of bipolar host materials, which can transport both electrons and holes, leading to a more balanced charge injection and recombination in the emissive layer. researchgate.net This results in improved performance metrics, such as higher external quantum efficiencies (EQE) and current efficiencies. acs.orgresearchgate.net For instance, OLEDs using a 4-((9H-carbazol-9-yl)phenyl)(1-(m-tolyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methanone derivative as a host-free light-emitting material achieved a maximum EQE of up to 4.6%. nih.govacs.org
Supramolecular Chemistry and Crystal Engineering
The 1H-1,2,3-triazole-4-amine structure is a potent building block for supramolecular chemistry and crystal engineering, largely due to its capacity for forming diverse and predictable non-covalent interactions. researchgate.net These interactions govern the self-assembly of molecules in the solid state, leading to the formation of well-defined crystal structures and networks. researchgate.net
Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
The crystal structures of compounds containing the amino-triazole moiety are heavily influenced by a network of intermolecular interactions. researchgate.netnih.gov The most prominent of these are hydrogen bonds. The amino group (-NH2) and the triazole ring's N-H group provide strong hydrogen bond donors, while the nitrogen atoms of the triazole ring act as acceptors. nih.govnih.gov This facilitates the formation of robust N-H···N hydrogen bonds, which often dictate the primary assembly of the molecules. researchgate.netnih.govnih.gov
In addition to strong hydrogen bonding, weaker interactions such as C-H···π interactions play a significant role in stabilizing the crystal packing. researchgate.netnih.gov In these interactions, a C-H bond from one molecule interacts with the electron-rich π-system of the triazole or an adjacent aromatic ring of a neighboring molecule. researchgate.net The interplay between strong N-H···N hydrogen bonds and numerous weaker C-H···π, π–π stacking, and van der Waals forces provides precise control over the final three-dimensional architecture. nih.goviucr.orgresearchgate.net Hirshfeld surface analysis is a common tool used to quantify the contributions of these various intermolecular contacts. iucr.orgiucr.org
The following table summarizes key intermolecular interactions observed in the crystal structures of aminotriazole derivatives.
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
| Hydrogen Bond researchgate.netnih.govnih.gov | N-H (amino, triazole) | N (triazole) | Formation of primary synthons (dimers, chains) |
| Hydrogen Bond iucr.org | O-H (water) | O, N (molecule) | Linking molecules via solvent bridges |
| C-H···π Interaction researchgate.netnih.gov | C-H (aryl, alkyl) | π-system (triazole ring) | Stabilization of 3D network |
| π–π Stacking researchgate.net | Triazole/Aryl ring | Triazole/Aryl ring | Formation of columnar or layered structures |
Crystal Packing and Network Formation
The directional and specific nature of intermolecular forces, particularly hydrogen bonds, drives the assembly of aminotriazole molecules into predictable supramolecular synthons and extended networks. nih.govresearchgate.net A common motif is the formation of dimers through N-H···N hydrogen bonds, where the amino group of one molecule interacts with the triazole nitrogen of another. researchgate.netnih.govresearchgate.net
These primary dimeric units can then be further linked into higher-order structures. For example, studies on 4-amino-3-methyl-5-(p-tolyl)-4H-1,2,4-triazole show that N-H···N hydrogen bonds create complex three-dimensional networks composed of interlocking rings. researchgate.netnih.gov In other cases, these interactions lead to the formation of one-dimensional zigzag chains or two-dimensional sheets. nih.govresearchgate.net The introduction of other functional groups or co-crystallizing solvent molecules, like water, can introduce new hydrogen bonding pathways (e.g., O-H···N, N-H···O), further diversifying the resulting architectures and creating layered or complex 3D frameworks. iucr.orgiucr.orgrsc.org The ability to control these packing arrangements is fundamental to crystal engineering, enabling the design of materials with tailored solid-state properties. mdpi.comnih.gov
Biological and Medicinal Chemistry Applications of 1h 1,2,3 Triazol 4 Amine Scaffold
Antimicrobial Activities
The 1H-1,2,3-triazole scaffold is a cornerstone in the development of new antimicrobial agents, a critical need given the rise of drug-resistant pathogens. bohrium.com Its derivatives have shown significant efficacy against a wide range of microorganisms, including fungi, bacteria, and parasites. bohrium.com
Derivatives of 1H-1,2,3-triazole are recognized for their potent antifungal activities. sapub.org A notable study involved the synthesis of novel 1,2,3-triazole compounds possessing a 1,2,4-oxadiazole (B8745197) ring, which were evaluated for their in vitro antifungal activities. researchgate.net One compound from this series demonstrated greater potency than the standard drug miconazole (B906) against Candida albicans and Aspergillus flavus. researchgate.net Another study focused on analogues of fluconazole, designing and synthesizing a series of 1,2,3-triazole derivatives that showed high activity against nearly all tested fungi, particularly C. albicans. rsc.org Furthermore, research on 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols revealed that a halogen-substituted derivative, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, exhibited a promising antifungal profile against various Candida species. mdpi.com
Table 1: Antifungal Activity of Selected 1H-1,2,3-Triazole Derivatives
| Compound | Target Organism | Activity (MIC µg/mL) | Source |
| 4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine derivative (5f) | A. niger, C. albicans, A. clavatus | 25-50 | bohrium.com |
| 4-(2-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine (5g) | A. niger, C. albicans, A. clavatus | 25-50 | bohrium.com |
| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol (4c) | Candida species | 64-256 | mdpi.com |
| 1,2,3-triazole-1,2,4-oxadiazole hybrid (11a) | C. albicans, A. flavus, A. niger, F. oxysporum | 10-25 | researchgate.net |
The 1H-1,2,3-triazole scaffold has been effectively utilized to develop novel antibacterial agents. sapub.orgbohrium.com In one study, a series of 4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine derivatives were synthesized and tested against several bacterial strains. bohrium.com Certain derivatives showed excellent activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Streptococcus pyogenes, with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL. bohrium.com Other research has highlighted that derivatives of 1-benzyl-1H-1,2,3-triazol-4-amine exhibit potent activity against Gram-positive bacteria, with MIC values ranging from 0.5 to 8 μg/mL. The hybridization of the 1,2,3-triazole core with other pharmacophores, such as coumarins, has also yielded compounds with significant antibacterial effects, particularly against Enterococcus faecalis. mdpi.com
Table 2: Antibacterial Activity of Selected 1H-1,2,3-Triazole Derivatives
| Compound | Target Organism | Activity (MIC µg/mL) | Source |
| 4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine (5a, 5b, 5f, 5h) | S. aureus, P. aeruginosa, E. coli, S. pyogenes | 25-500 | bohrium.com |
| 1-Benzyl-1H-1,2,3-triazol-4-amine derivatives | Gram-positive bacteria | 0.5-8 | |
| Coumarin-1,2,3-triazole conjugates (8a, 8b, 8f) | Enterococcus faecalis | 12.5-50 | mdpi.com |
Derivatives of the 1,2,3-triazole scaffold have emerged as promising candidates for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. nih.gov Research has shown that certain 1,2,3-triazole derivatives exhibit potent activity against the trypomastigote and intracellular amastigote forms of T. cruzi. nih.gov In one study, three derivatives demonstrated remarkable effects against trypomastigotes, with IC50 values up to 100 times lower than the reference drug, benznidazole. nih.gov Another investigation into 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives identified compounds with potent antiamastigote activity and high selectivity indices, indicating low toxicity to mammalian cells. researchgate.net Specifically, nitrotriazole-based compounds have shown excellent activity against T. cruzi amastigotes, with IC50 values in the low nanomolar range and high selectivity. nih.govscispace.com
Table 3: Anti-Trypanosoma cruzi Activity of Selected 1H-1,2,3-Triazole Derivatives
| Compound | Target Form | Activity (IC50 µM) | Selectivity Index (SI) | Source |
| Derivative 1d | Trypomastigotes | 0.21 | >1128 | nih.gov |
| Derivative 1f | Trypomastigotes | 1.23 | 70.5 | nih.gov |
| Derivative 1g | Trypomastigotes | 2.28 | >103 | nih.gov |
| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (16) | Amastigotes (LLC-MK2 cells) | 0.16 | >400 | researchgate.net |
| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (19) | Amastigotes (LLC-MK2 cells) | 0.10 | >400 | researchgate.net |
| 3-nitro-1H-1,2,4-triazole-based amide (13) | Amastigotes | 0.043 | 2782 | scispace.com |
Antibacterial Agents
Anticancer and Antiproliferative Activities
The 1,2,3-triazole scaffold is a key structural motif in the design of novel anticancer agents. nih.govresearchgate.netresearchgate.net Its derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, including those of breast, lung, colon, and central nervous system cancers. nih.govresearchgate.net For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives have shown potent activity against the MCF-7 breast cancer cell line, with one compound exhibiting an IC50 value of 46 nM. researchgate.net Similarly, 1,2,3-triazole-amino acid conjugates displayed significant growth inhibition (>30%) against MCF7 (breast) and HepG2 (liver) cancer cells at concentrations below 10 µM. mdpi.com The National Cancer Institute (NCI) has screened numerous 1,2,3-triazole derivatives, with some showing selective activity against leukemia, melanoma, and breast cancer cell lines. nih.gov
Table 4: Anticancer Activity of Selected 1H-1,2,3-Triazole Derivatives
| Compound | Cancer Cell Line | Activity | Source |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide | MCF-7 (Breast) | IC50 = 46 nM | researchgate.net |
| 5-Methyl-1-(Thiazol-2-yl)-1H-1,2,3-Triazol-4-carboxylic Acid | NCI-H522 (Lung) | 40% Growth Inhibition | |
| 1,2,3-triazole-amino acid conjugates (6 and 7) | MCF7 (Breast), HepG2 (Liver) | >30% inhibition at <10 µM | mdpi.com |
| 1,2,3-triazole-naphthalimide hybrid (2) | MCF-7 (Breast) | IC50 = 0.348 µM | researchgate.net |
| 5-amino-1H-1,2,3-triazole-4-carboxamides | SNB-75 (CNS Cancer) | Potent antiproliferative agents | researchgate.net |
A significant mechanism through which 1,2,3-triazole derivatives exert their anticancer effects is via the inhibition of key enzymes in cancer progression pathways. frontiersin.orgnih.gov A prominent target is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in tumor immune escape. frontiersin.orgnih.gov Overexpression of IDO1 in cancer cells suppresses the host immune response. tandfonline.com Several studies have identified 1,2,3-triazole derivatives as highly potent and efficient IDO1 inhibitors. frontiersin.orgnih.govtandfonline.com By designing compounds that mimic the binding of natural substrates, researchers have developed 1,2,3-triazoles that interact directly with the heme iron in the enzyme's active site. nih.govtandfonline.com For example, a series of erlotinib-linked 1,2,3-triazole compounds were synthesized, with the most potent derivative showing an IC50 value of 0.32 µM in a HeLa cell-based assay. frontiersin.org Another study reported a series of compounds with urea (B33335) and 1,2,3-triazole structures, yielding an inhibitor with an IC50 value of 0.75 μM against the IDO1 enzyme. nih.gov These findings underscore the potential of the 1,2,3-triazole scaffold in developing novel cancer immunotherapies. frontiersin.orgnih.gov
Table 5: IDO1 Inhibitory Activity of Selected 1H-1,2,3-Triazole Derivatives
| Compound | Assay Type | Activity (IC50) | Source |
| Erlotinib-1,2,3-triazole derivative (e) | HeLa Cell Assay | 0.32 ± 0.07 µM | frontiersin.org |
| Urea-1,2,3-triazole derivative (3a) | Enzymatic Assay | 0.75 µM | nih.gov |
| (Z)-N-((1-(2-((4-(N-(3-bromo-4-fluorophenyl)-N'-hydroxyformamidine)-1,2,5-oxadiazo-3-yl)amino)ethyl)-1H-1,2,3-triazol-4-yl)methyl) (I-11) | Enzymatic Assay | 76% inhibition at 100 nM | sioc-journal.cn |
| 4-chloro-2-(1H-1,2,3-triazol-5-yl)phenol (MMG-0358) | Enzymatic Assay | 317 nM | researchgate.net |
Enzyme Inhibition in Cancer Pathways (e.g., IDO1)
Enzyme Inhibition
The 1H-1,2,3-triazole scaffold is a versatile inhibitor of various enzymes implicated in a range of diseases.
The compound 1H-1,2,3-Triazol-4-amine has been identified as an inhibitor of catalase. Catalase is a crucial antioxidant enzyme that detoxifies hydrogen peroxide (H₂O₂), a reactive oxygen species. By inhibiting catalase, the compound disrupts the normal management of oxidative stress within cells. This disruption can lead to compensatory increases in the activities of other antioxidant enzymes like glutathione (B108866) peroxidase and glutathione reductase.
Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces post-meal blood glucose spikes. Numerous derivatives of 1H-1,2,3-triazole have been developed as potent α-glucosidase inhibitors.
Chalcone-1H-1,2,3-triazole hybrid compounds have demonstrated excellent inhibitory activity. mdpi.com Specifically, compounds 4a (Ar = 4-methoxyphenyl) and 4b (Ar = 4-fluorophenyl) were found to be highly active, with IC₅₀ values of 3.90 µM and 4.77 µM, respectively, which are comparable to the reference standard quercetin. mdpi.com Another study identified a series of (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole derivatives as significant inhibitors, with compound 10b being the most active with an IC₅₀ value of 14.2 µM.
Furthermore, hybrid molecules combining the triazole core with other heterocyclic structures have yielded highly potent inhibitors. A series of 2,4-dioxochroman-1,2,3-triazole hybrids were all found to exhibit excellent α-glucosidase inhibition, with one derivative proving to be 37 times more potent than the standard drug acarbose. Kinetic studies revealed this compound acts as a competitive inhibitor. In contrast, certain boswellic acid derivatives containing a 1H-1,2,3-triazole moiety were identified as non-competitive inhibitors of the enzyme.
Table 2: α-Glucosidase Inhibitory Activity of Selected 1H-1,2,3-Triazole Derivatives
| Compound/Derivative Class | IC₅₀ Value | Type of Inhibition | Source(s) |
| 4a (Chalcone-triazole hybrid) | 3.90 µM | Not specified | mdpi.com |
| 4b (Chalcone-triazole hybrid) | 4.77 µM | Not specified | mdpi.com |
| 10b (Propyl-triazole derivative) | 14.2 µM | Not specified | |
| Boswellic Acid-triazole hybrid | 10.40 µM (Kᵢ) | Non-competitive | |
| 2,4-dioxochroman-triazole hybrid | 20.1 µM | Competitive |
Inhibition of Catalase
Other Pharmacological Activities
Derivatives incorporating the 1H-1,2,3-triazole scaffold have demonstrated significant anti-inflammatory and analgesic (pain-relieving) properties. A study of novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d] triazoles found that several compounds exhibited noteworthy activity. Specifically, compounds 3d and 3g showed significant anti-nociceptive effects in hot plate and writhing response tests, while compounds 3c and 3f displayed superior anti-inflammatory activity in carrageenan-induced paw edema assays.
A detailed mechanistic study was performed on LQFM-096 , a 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole derivative. Its analgesic effect was demonstrated in both the writhing test and the formalin test. The anti-inflammatory activity was confirmed in models of carrageenan-induced edema and CFA-induced arthritis. The mechanism of action for these effects was found to be complex, involving the modulation of the opioid/KATP pathway and ASICs/TRPV1 channels, as well as a reduction in the levels of pro-inflammatory mediators like TNF-α and PGE₂. Additionally, syntheses of 4,5-Dihydro-1H-1,2,3-Triazoles have been described as yielding compounds with reasonable anti-inflammatory activity.
The 1H-1,2,3-triazole scaffold is present in a variety of compounds with potent antiviral activity against a range of viruses.
For influenza, several mechanisms have been targeted. A series of 1H-1,2,3-triazole-4-carboxamide derivatives were developed as new anti-influenza A agents. The most potent of these, compound 3b , inhibited various H3N2 and H1N1 strains, including amantidine- and oseltamivir-resistant viruses, with IC₅₀ values in the low- to sub-micromolar range. Its mechanism involves directly targeting the influenza virus nucleoprotein, thereby inhibiting its nuclear accumulation. Another approach involves lupinine-derived 1,2,3-triazoles that act as virucidal agents against influenza A (H1N1 and H3N2) by targeting the viral surface proteins hemagglutinin and neuraminidase.
For HIV, analogs of the broad-spectrum antiviral drug ribavirin (B1680618) were created using a 1,2,3-triazole ring. Compound 5b from this series showed inhibitory activity against both Influenza A (IC₅₀ = 14 µM) and HIV-1 reverse transcriptase (RT) (IC₅₀ = 3.8 µM). Additionally, 1-benzyl-1H-1,2,3-triazole derivatives attached to carbohydrate templates have been shown to inhibit HIV-1 RT with a safer cytotoxicity profile than some existing antivirals.
The scaffold has also been used to develop agents against coronaviruses. Quinolone–triazole conjugates have shown high antiviral activity and a strong selectivity index against SARS-CoV-2.
Table 3: Antiviral Activity of Selected 1H-1,2,3-Triazole Derivatives
| Compound/Derivative Class | Virus Target | IC₅₀ Value / Activity | Mechanism of Action | Source(s) |
| 3b (carboxamide derivative) | Influenza A (H3N2, H1N1, resistant strains) | 0.5 - 4.6 µM | Inhibition of Nucleoprotein Nuclear Accumulation | |
| 5b (ribavirin analog) | Influenza A | 14 µM | Not specified | |
| 5b (ribavirin analog) | HIV-1 Reverse Transcriptase | 3.8 µM | Inhibition of Reverse Transcriptase | |
| Lupinine-triazole derivatives | Influenza A (H1N1, H3N2) | Virucidal | Targeting Hemagglutinin and Neuraminidase | |
| 1-benzyl-1H-1,2,3-triazoles | HIV-1 Reverse Transcriptase | Active, low cytotoxicity | Inhibition of Reverse Transcriptase | |
| Quinolone–triazole conjugates | SARS-CoV-2 | High activity and selectivity | Not specified |
Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel antitubercular agents. The 1,2,3-triazole nucleus, particularly when functionalized with an amine group at the 4-position, has been a focal point of such research. nih.govresearchgate.net Derivatives of this scaffold have demonstrated promising in vitro activity against various strains of Mtb.
A number of studies have explored the synthesis and evaluation of 1,2,3-triazole derivatives as potential antitubercular drugs. For instance, a series of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized and tested against the H37Rv and multidrug-resistant strains of M. tuberculosis. researchgate.net One of the compounds in this series showed promising activity at a concentration of 10 µg/mL against the H37Rv strain. researchgate.net
In another study, hybrid compounds combining a 1,2,3-triazole ring with a phenanthridine (B189435) moiety were synthesized and evaluated. researchgate.net Several of these compounds exhibited good activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL, and one derivative displayed excellent activity with a MIC of 1.56 µg/mL against M. tuberculosis H37Rv. researchgate.netresearchgate.net Furthermore, derivatives of isoniazid, a first-line antitubercular drug, that incorporate a 1-aryl-1H-1,2,3-triazole-4-yl moiety have shown significant activity, with MIC values ranging from 0.62 to 2.5 µg/mL. acs.org
The following table summarizes the antitubercular activity of selected 1,2,3-triazole derivatives, highlighting the potential of this scaffold in developing new treatments for tuberculosis.
| Compound Series | Target Strain | MIC Range (µg/mL) |
| (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl tetrahydropyrimidines | M. tuberculosis H37Rv & MDR strains | 10 (promising compound) |
| 6-(4-((substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)phenanthridines | M. tuberculosis H37Rv | 1.56 - 3.125 |
| (E)-N'-[(1-aryl)-1H-1,2,3-triazol-4-yl)methylene] isonicotinoyl hydrazides | M. tuberculosis H37Rv | 0.62 - 2.5 |
Mechanisms of Biological Action
The biological activity of the this compound scaffold is intrinsically linked to its molecular structure, which allows for specific interactions with biological targets.
The 1,2,3-triazole ring and its derivatives are known to interact with a variety of enzymes and receptors. In the context of antitubercular activity, several molecular targets within Mycobacterium tuberculosis have been identified. Molecular docking studies have suggested that some 1,2,3-triazole derivatives may act as inhibitors of enzymes crucial for the bacterium's survival, such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), InhA (enoyl-acyl carrier protein reductase), and catalase-peroxidase (KatG). rsc.orgtandfonline.comfrontiersin.org
For example, molecular docking studies on a series of 1,2,3-triazole derivatives revealed potential binding interactions with the DprE1 enzyme. rsc.org Similarly, certain quinoline-1,2,3-triazole hybrids have been investigated as potential inhibitors of the InhA enzyme. frontiersin.org The nitrogen atoms within the triazole ring can play a crucial role in these interactions, often acting as hydrogen bond acceptors. mdpi.com
The 1H-1,2,3-triazole scaffold is characterized by its ability to form hydrogen bonds and engage in dipole-dipole interactions, which are fundamental to its binding affinity for biological targets. The triazole ring is a π-electron deficient system with a high dipole moment, which facilitates strong hydrogen bond acceptor interactions through its N2 and N3 atoms. researchgate.net Furthermore, the polarization of the C4-H bond can allow it to act as a hydrogen bond donor. researchgate.net
These non-covalent interactions are critical for the stable binding of 1,2,3-triazole derivatives to the active sites of enzymes. For instance, the interaction of these compounds with the active site of enzymes like threonine synthase in bacteria is stabilized by the formation of intermolecular hydrogen bonds. arabjchem.org The ability of the this compound scaffold to participate in these specific molecular interactions underpins its potential as a pharmacologically active agent.
Interaction with Molecular Targets (e.g., Enzymes, Receptors)
Drug Design and Discovery
The unique properties of the this compound scaffold make it a valuable tool in modern drug design and discovery, from optimizing existing lead compounds to developing entirely new therapeutic agents.
The 1H-1,2,3-triazole-4-amine framework serves as a versatile scaffold for lead optimization in drug discovery. Its chemical stability and the accessibility of its synthesis through "click chemistry" allow for the systematic modification of its structure to improve potency, selectivity, and pharmacokinetic properties. For example, starting from a lead compound, a series of 1H-1,2,3-triazole-4-carboxamides were designed and synthesized, leading to the discovery of potent and selective modulators of the pregnane (B1235032) X receptor (PXR). nih.gov
In the context of antitubercular drug development, structure-activity relationship (SAR) studies on 1,2,3-triazole derivatives have provided insights for optimizing their activity. For instance, the substitution pattern on the phenyl ring attached to the triazole nucleus has been shown to significantly influence the antitubercular potency. rsc.org This iterative process of design, synthesis, and biological evaluation is central to the optimization of lead compounds based on the 1H-1,2,3-triazole-4-amine scaffold.
The 1H-1,2,3-triazole-4-amine scaffold has been instrumental in the development of novel therapeutic agents for a variety of diseases beyond tuberculosis. Its ability to mimic a peptide bond and its favorable pharmacological properties have led to its incorporation into compounds targeting cancer, influenza, and HIV. nih.govfrontiersin.org
For instance, derivatives of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide have been identified as a new class of antimicrotubule agents with potent antiproliferative activity against cancer cell lines. nih.gov In another example, 1H-1,2,3-triazole-4-carboxamide derivatives have been designed as new anti-influenza A agents that target the viral nucleoprotein. tandfonline.com The adaptability of the this compound scaffold continues to make it a valuable component in the design and discovery of new medicines.
Future Research Directions and Translational Perspectives for 1h 1,2,3 Triazole 4 Amine Derivatives
The 1H-1,2,3-triazole core, a key pharmacophore in medicinal chemistry, continues to be a focal point of intensive research. nih.govresearchgate.net The inherent stability, synthetic accessibility, and capacity for diverse functionalization make its derivatives, including those stemming from 1H-1,2,3-triazol-4-amine, prime candidates for future scientific exploration. researchgate.net The trajectory of this research is aimed at harnessing the full potential of this heterocyclic scaffold, translating fundamental chemical insights into tangible applications in medicine and material science. Future efforts are geared towards developing more efficient synthetic methodologies, deeper analytical understanding, and innovative applications, from targeted medicines to intelligent materials.
Q & A
Q. What are the most efficient synthetic routes for preparing 1H-1,2,3-Triazol-4-amine derivatives in academic research?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone method for synthesizing 1,4-disubstituted triazole derivatives. Terminal alkynes react regiospecifically with azides under mild conditions, yielding high-purity products (>95% conversion) . For example, 3-(4-substituted-pyrimidin-2-yl)-1H-1,2,3-triazol-4-amine derivatives can be synthesized via base-catalyzed condensation of azidopyrimidines with activated methylenic compounds like ethyl acetoacetate . Optimized protocols include sodium methoxide as a catalyst and controlled temperature conditions (0–25°C) to minimize side reactions .
Q. How is the structural characterization of this compound derivatives performed using crystallographic methods?
Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) is widely used. For instance, intramolecular hydrogen bonds (e.g., C–H⋯N) and supramolecular networks in triazole-pyrimidine hybrids are resolved via SCXRD, revealing zigzag chains stabilized by N–H⋯N and C–H⋯O interactions . Data collection at low temperatures (e.g., 150 K) improves resolution, while hydrogen-bonding motifs are validated using Mercury or OLEX2 visualization tools .
Q. What are the common functionalization reactions of this compound in heterocyclic chemistry?
Key reactions include:
- N-Alkylation : Reacting with alkyl halides or benzyl bromides to introduce substituents at the triazole N1 position .
- Acetylation : Using acetic anhydride in glacial acetic acid to form acetamide derivatives .
- Diazotization : Converting amines to azides for subsequent cycloadditions . These reactions are monitored via TLC and characterized by / NMR and HRMS .
Advanced Research Questions
Q. What computational approaches are employed to predict the electronic properties and reactivity of this compound derivatives?
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level is standard for analyzing frontier molecular orbitals (HOMO-LUMO), electrostatic potential (MEP) surfaces, and Mulliken charges . For example, DFT studies on 4-(1-benzyl-5-methyl-1H-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine reveal charge localization at the triazole N4 atom, explaining its nucleophilic reactivity . Thermodynamic functions (e.g., heat capacity, entropy) are calculated at varying temperatures to correlate stability with substituent effects .
Q. How can researchers resolve contradictions between experimental and computational data in the analysis of triazole derivatives?
- Validation via spectroscopy : Compare computed IR/NMR spectra (using Gaussian) with experimental data to identify discrepancies in bond lengths or tautomeric forms .
- Crystallographic refinement : Re-analyze SHELXL-refined structures to verify hydrogen-bonding patterns or conformational flexibility .
- Synthetic reproducibility : Re-test reactions under controlled conditions (e.g., inert atmosphere) to rule out oxidation/byproduct formation .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound derivatives in drug discovery?
- Systematic substitution : Introduce electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at the triazole C4 or pyrimidine C2 positions to modulate bioactivity .
- Molecular docking : Use AutoDock Vina to predict binding affinities with targets like fungal CYP51 (for antifungals) or bacterial DNA gyrase .
- In vitro assays : Compare IC values against reference drugs (e.g., fluconazole) in antimicrobial or cytotoxicity screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
